molecular formula C18H25ClN2O4S B4566216 4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4566216
M. Wt: 400.9 g/mol
InChI Key: AAHZZNBSWOEIIT-UHFFFAOYSA-N
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Description

4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a benzenesulfonamide moiety.

Scientific Research Applications

4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Methoxy Benzylamine Intermediate: This step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with an amine to form the corresponding benzylamine.

    Sulfonamide Formation: The benzylamine intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the sulfonamide group.

    2-Ethoxy-3-methoxybenzylamine: Similar benzylamine structure but without the sulfonamide moiety.

    Benzenesulfonamide Derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[(2-ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.ClH/c1-3-24-18-15(5-4-6-17(18)23-2)13-20-12-11-14-7-9-16(10-8-14)25(19,21)22;/h4-10,20H,3,11-13H2,1-2H3,(H2,19,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHZZNBSWOEIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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